molecular formula C9H9ClN4 B2657120 4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine CAS No. 2300680-52-6

4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine

Cat. No. B2657120
CAS RN: 2300680-52-6
M. Wt: 208.65
InChI Key: OIGDIXJHNGYMHV-UHFFFAOYSA-N
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Description

“4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1289003-52-6 . It has a molecular weight of 208.65 . The IUPAC name for this compound is 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine .


Molecular Structure Analysis

The InChI code for “4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine” is 1S/C9H9ClN4/c1-6-4-14(5-11-6)9-3-8(10)12-7(2)13-9/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine is employed in various synthetic pathways to create medicinally important heterocyclic compounds. Deng and Mani (2006) reported an efficient route to synthesize 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, indicating the utility of chloropyrimidines in regioselective functionalizations for medicinal chemistry applications Deng & Mani, 2006. Furthermore, Dave and Shah (2002) explored the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, highlighting the synthesis of novel heterocycles with potential antibacterial properties Dave & Shah, 2002.

Biological and Pharmacological Potentials

Research into the applications of 4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine also includes the synthesis of compounds with potential biological and pharmacological activities. For example, Sayed et al. (2006) synthesized pyrimidine derivatives that showed promising antimicrobial activity, demonstrating the compound's role in developing new antimicrobial agents Sayed, Shamroukh, & Rashad, 2006. Additionally, Ogurtsov and Rakitin (2021) prepared novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, showcasing its utility as an intermediate for synthesizing compounds with potential pharmacological properties Ogurtsov & Rakitin, 2021.

Safety and Hazards

“4-Chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine” is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and using personal protective equipment as required .

properties

IUPAC Name

4-chloro-6-methyl-2-(4-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-3-8(10)13-9(12-6)14-4-7(2)11-5-14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDIXJHNGYMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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